
Estromustine
Overview
Description
It is primarily used as an antineoplastic agent for the management of metastatic and/or progressive prostate cancer in a palliative setting . The compound is designed to leverage the estrogen component to target estrogen receptors in cancer cells, while the nitrogen mustard component provides alkylating properties that damage DNA and other cellular components .
Mechanism of Action
Target of Action
Estramustine, an antineoplastic agent, primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen .
Mode of Action
Estramustine is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events . This leads to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
Estramustine affects the biochemical pathways involved in DNA replication and cell division . By alkylating DNA and other cellular components, it disrupts these processes, leading to DNA damage and cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Estramustine is initially dephosphorylated in the gastrointestinal tract, then hepatically oxidated and hydrolyzed to estramustine, estromustine (oxidized isomer of estramustine), estrone, and estradiol . The time to peak is 2 to 3 hours . The elimination half-life of this compound is 13.6 hours . It is excreted primarily in feces, with trace amounts in urine .
Result of Action
The result of estramustine’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . In vitro, estramustine and its metabolite this compound are cytotoxic in human prostatic cancer cell lines and have been shown to induce mitotic arrest at metaphase .
Preparation Methods
Estromustine is synthesized by conjugating estradiol with nor-nitrogen mustard through a carbamate linkage. The synthetic route involves treating the amine (ClCH₂CH₂)₂NH with phosgene to produce the acid chloride of normustine. This intermediate then reacts with the phenolic hydroxyl group of estradiol in the presence of a base to form this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production and purity.
Chemical Reactions Analysis
Estromustine undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form estradiol and other metabolites.
Oxidation: This compound can be oxidized to form this compound phosphate and other oxidized metabolites.
Common reagents and conditions used in these reactions include acidic or basic aqueous solutions for hydrolysis, and oxidizing agents for oxidation reactions. The major products formed from these reactions include estradiol, this compound phosphate, and other metabolites .
Scientific Research Applications
Hormone-Refractory Prostate Cancer
Estramustine phosphate is primarily indicated for the palliative treatment of hormone-refractory prostate cancer. Its use has been associated with improved patient outcomes when combined with other chemotherapy agents:
- Combination Therapy : Studies indicate that combining estramustine with docetaxel enhances PSA response rates and overall survival compared to docetaxel alone .
- Phase II Trials : In trials combining estramustine with vinblastine, significant PSA reductions were observed in a majority of patients, demonstrating its efficacy in hormone-refractory cases .
Palliative Care
In palliative settings, estramustine is used to manage symptoms and improve quality of life for patients with advanced prostate cancer:
- Quality of Life Improvements : Patients receiving estramustine have reported enhancements in pain management and overall well-being during treatment .
Case Study 1: Estramustine vs. Diethylstilbestrol
A double-blind study compared estramustine phosphate with diethylstilbestrol in 236 patients with metastatic prostate cancer. Results showed that those treated with estramustine experienced a significantly longer duration without disease progression compared to those receiving diethylstilbestrol (p < 0.01) .
Case Study 2: Efficacy in Combination Therapy
A Phase II trial assessed the efficacy of estramustine combined with vinblastine in hormone-refractory prostate cancer patients. Out of 36 patients, a PSA decrease of at least 50% was observed in 61.1% of cases, indicating substantial therapeutic benefit from the combination therapy .
Safety Profile and Side Effects
While estramustine phosphate is effective, it is associated with certain side effects:
- Thromboembolic Events : Increased risk of thromboembolic complications has been noted, particularly when used without appropriate anticoagulation measures .
- Gastrointestinal Disturbances : Patients may experience gastrointestinal side effects more frequently than with other treatments, necessitating careful monitoring .
Dosage and Administration
Estramustine phosphate is typically administered orally at doses ranging from 140 mg to 1,400 mg per day, with common regimens involving 560 mg to 640 mg daily divided into multiple doses . The dosing must be tailored to individual patient needs and tolerability.
Comparison with Similar Compounds
Estromustine is unique in its combination of estrogenic and alkylating properties. Similar compounds include:
Estradiol: A natural estrogen hormone that does not have alkylating properties.
Estradiol valerate: An ester of estradiol used in hormone replacement therapy.
Estradiol sulfate: Another ester of estradiol with different pharmacokinetic properties.
Estramustine phosphate: A prodrug of this compound that is used in the treatment of prostate cancer.
Compared to these compounds, this compound’s unique combination of estrogenic and alkylating properties makes it particularly effective in targeting hormone-dependent cancers while also providing cytotoxic effects .
Biological Activity
Estramustine, a chemotherapeutic agent derived from estradiol, is primarily utilized in the treatment of hormone-refractory prostate cancer. Its biological activity is characterized by its unique mechanism of action, which involves interactions with microtubules and various cellular pathways. This article explores the biological activity of estramustine, including its effects on microtubule dynamics, clinical efficacy, and safety profiles based on diverse research findings.
Microtubule Stabilization:
Estramustine exerts its antitumor effects by stabilizing microtubules, which are crucial for mitosis. Research indicates that estramustine binds to tubulin at a site distinct from traditional microtubule inhibitors like colchicine and vinblastine. This binding leads to a significant reduction in the dynamicity of microtubules, effectively stabilizing them during cell division . Specifically, estramustine has been shown to:
- Reduce the rate of microtubule shortening and growth.
- Increase the duration that microtubules remain in a non-growing state.
- Exhibit additive effects when combined with other antimitotic agents such as vinblastine .
Cell Cycle Arrest:
Estramustine induces G2/M phase arrest in cancer cells, making them more susceptible to radiation therapy. This effect is particularly beneficial in enhancing radiosensitivity in human tumor cells .
Clinical Efficacy
Estramustine has been evaluated extensively in clinical trials, particularly for its efficacy in combination with other chemotherapeutic agents:
Study | Combination | Patient Response Rate | Median Survival (weeks) | Toxicity Profile |
---|---|---|---|---|
Phase II Trial 1 | Docetaxel + Estramustine | 45-68% PSA response | 44-50.9 | High toxicity; DVT in 10% |
Phase II Trial 2 | Estramustine + Vinblastine | 24.6% PSA response | 27.2-30.8 | High toxicity; withdrawal in 49% |
Phase I Trial | Estramustine + Dexamethasone | Not specified | Not specified | Not specified |
The combination of estramustine with docetaxel has demonstrated promising results, with a notable PSA response rate between 45% and 68% across various studies . However, the toxicity associated with these regimens has raised concerns, leading to treatment discontinuation in a significant number of patients due to adverse effects such as deep venous thrombosis (DVT) and elevated liver enzymes .
Case Studies
Several case studies have highlighted the effectiveness of estramustine in clinical settings:
- Case Study A: A patient with advanced hormone-refractory prostate cancer treated with estramustine and docetaxel exhibited a significant decline in PSA levels after two cycles of treatment. However, the patient developed grade 3 toxicity necessitating dose adjustment.
- Case Study B: Another patient receiving estramustine combined with vinblastine showed partial remission but experienced severe side effects leading to discontinuation after three months.
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYROHIFVWHMR-UGTOYMOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978673 | |
Record name | Estromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62899-40-5 | |
Record name | Leo 271 f | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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